![molecular formula C16H15ClN4O3S B2776004 (3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone CAS No. 1396628-25-3](/img/structure/B2776004.png)
(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
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Overview
Description
Scientific Research Applications
- The compound may be evaluated for its anti-inflammatory properties. Specifically, it could be tested against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Selective COX-2 inhibitors aim to reduce inflammation without causing gastrointestinal (GI) side effects associated with non-selective NSAIDs .
- Investigating the compound’s antimicrobial activity is essential. Similar derivatives have shown promise in this regard. For instance, compounds containing imidazole or indole moieties have demonstrated antimicrobial potential .
- Thiazole derivatives have been explored for their cytotoxic and antitumor properties. For instance, a related compound with a bromophenyl-imidazo-thiazole structure exhibited potent effects against prostate cancer cells .
Anti-Inflammatory Activity
Antimicrobial Potential
Cytotoxic and Antitumor Effects
COX-1 Inhibition and GI Safety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . These activities include anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
For instance, some imidazole derivatives have been reported to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase and 5-lipoxygenase pathways .
Result of Action
Compounds with similar structures have been reported to show significant anti-inflammatory and analgesic activities .
properties
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-20-8-10(14(19-20)23-2)15(22)21-6-9(7-21)24-16-18-13-11(17)4-3-5-12(13)25-16/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJDCIKXAMUTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone |
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